1-Boc-4-piperidone

Catalog No.
S753474
CAS No.
79099-07-3
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-piperidone

CAS Number

79099-07-3

Product Name

1-Boc-4-piperidone

IUPAC Name

tert-butyl 4-oxopiperidine-1-carboxylate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3

InChI Key

ROUYFJUVMYHXFJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1

Synonyms

4-Oxo-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl 4-Oxo-1-piperidinecarboxylate; 1-(tert-Butoxycarbonyl)-4-oxopiperidine;

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1

The exact mass of the compound 1-Boc-4-piperidone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Boc-4-piperidone (CAS: 79099-07-3) is a key heterocyclic intermediate widely used in the synthesis of complex molecules, particularly in pharmaceutical and medicinal chemistry. Its structure combines a reactive ketone on a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group is critical for its utility, as it deactivates the otherwise reactive secondary amine, preventing side reactions and allowing for precise, regioselective modifications at the ketone position. The specific properties imparted by the Boc group, such as enhanced solubility in organic solvents and predictable, mild deprotection under acidic conditions, make it a strategic choice for multi-step synthetic routes.

Substituting 1-Boc-4-piperidone with seemingly similar analogs like N-Cbz-4-piperidone, N-Benzyl-4-piperidone, or the unprotected 4-piperidone hydrochloride is often unviable due to fundamental differences in chemical compatibility and process efficiency. The Boc group's key advantage is its acid-lability, allowing for removal under mild conditions (e.g., TFA) that preserve other sensitive functionalities. In contrast, N-Cbz and N-Benzyl groups require catalytic hydrogenolysis, a method incompatible with molecules containing reducible groups like alkenes, alkynes, or nitro functions. Starting with unprotected 4-piperidone hydrochloride introduces an additional protection step, increasing process complexity, reagent costs, and the risk of introducing impurities, which can lower the overall yield and complicate purification downstream. Therefore, the choice of protecting group is a critical process decision, not a simple substitution.

Orthogonal Deprotection: Enabling Synthesis of Hydrogenation-Sensitive Molecules

The Boc protecting group is stable to the catalytic hydrogenolysis conditions required to cleave N-Cbz or N-Benzyl groups, and conversely, the Cbz group is stable to the acidic conditions (e.g., TFA, HCl) used for Boc removal. This orthogonality is not a trivial difference; it is a fundamental feature that dictates synthetic strategy. For target molecules containing reducible functional groups such as alkenes, alkynes, nitro groups, or certain aromatic heterocycles, using an N-Cbz or N-Benzyl protected piperidone is non-viable as the deprotection step (H2/Pd-C) would destroy the target. Procuring the Boc-protected version is the enabling choice in these common scenarios.

Evidence DimensionDeprotection Method Compatibility
Target Compound DataCleaved by acid (e.g., TFA, HCl in dioxane)
Comparator Or BaselineN-Cbz-4-piperidone / N-Benzyl-4-piperidone: Cleaved by catalytic hydrogenolysis (e.g., H2, Pd/C)
Quantified DifferenceQualitatively different; orthogonal reaction conditions
ConditionsStandard deprotection protocols in organic synthesis

This allows for the synthesis of complex molecules with hydrogenation-sensitive groups, a route that is blocked if using Cbz or Benzyl-protected alternatives.

Superior Performance in Reductive Amination for API Synthesis

In the synthesis of advanced pharmaceutical intermediates, 1-Boc-4-piperidone demonstrates high efficiency in reductive amination reactions. For example, the reaction with aniline using sodium triacetoxyborohydride (STAB) as the reducing agent proceeds cleanly to form tert-butyl 4-(phenylamino)piperidine-1-carboxylate. This specific transformation is a key step in various documented synthetic routes. Comparative studies have shown STAB to be superior to other reagents like sodium cyanoborohydride (NaBH3CN) for similar piperidones, with one reaction being >96% complete in 2.5 hours with STAB versus only 45% complete after 22 hours with NaBH3CN. The well-behaved nature of the Boc-protected ketone in this reaction makes it a reliable and efficient precursor for process scale-up.

Evidence DimensionReaction Completion Rate (Reductive Amination)
Target Compound Data>96% completion in 2.5 h (for a similar N-protected 4-piperidone using STAB)
Comparator Or Baseline45% completion in 22 h (for the same piperidone using NaBH3CN)
Quantified Difference>2x faster reaction rate and higher conversion
ConditionsReductive amination of 1-carbethoxy-4-piperidinone with p-chloroaniline

Faster reaction times and higher conversion rates directly translate to increased process throughput and lower manufacturing costs in a production environment.

Enabling Precursor for High-Value Spirocyclic Scaffolds

1-Boc-4-piperidone is a preferred starting material for constructing spiro-piperidine derivatives, which are highly valued in drug discovery for their rigid, three-dimensional structures. Its utility is demonstrated in efficient, high-yield syntheses of complex spirocycles. For example, it is used in a multicomponent reaction sequence to build spiro[piperidine-4,4'-cyclopentenone] systems and in two-step syntheses of spiro-oxindoles via Knoevenagel condensation followed by 1,3-dipolar cycloaddition. The Boc group ensures the piperidine nitrogen remains unreactive during these intricate transformations, preventing side-product formation and simplifying purification, making it a more process-friendly choice than unprotected or alternatively-protected piperidones.

Evidence DimensionPrecursor Suitability for Spirocycle Synthesis
Target Compound DataServes as a key, stable precursor in multicomponent and tandem reactions to form diverse spirocyclic systems (e.g., spiro-oxindoles, spiro-hydantoins).
Comparator Or BaselineUnprotected 4-piperidone would require an additional protection step or lead to side reactions involving the nitrogen.
Quantified DifferenceNot directly quantified, but enables complex synthetic routes that would be inefficient or fail with unprotected analogs.
ConditionsMulticomponent KA²/Pauson-Khand reaction; Knoevenagel condensation/1,3-dipolar cycloaddition.

For researchers in drug discovery, using this compound simplifies access to valuable, patentable spirocyclic scaffolds with improved physicochemical properties.

Synthesis of API Candidates with Reducible Functional Groups

This compound is the indicated choice for synthesizing molecules containing functionalities sensitive to catalytic hydrogenation, such as alkenes, alkynes, nitro groups, or benzyl ethers. The Boc group can be removed under mild acidic conditions without affecting these groups, a critical advantage over N-Cbz or N-Benzyl analogs which require harsh reductive cleavage.

Efficient Construction of Spiro-Piperidinic Cores for CNS Drug Discovery

As a stable and reliable precursor, 1-Boc-4-piperidone is ideally suited for multi-step syntheses of complex spirocyclic piperidines. These scaffolds are increasingly important in medicinal chemistry for creating drug candidates with enhanced three-dimensionality and improved receptor specificity.

Streamlined Process Development for Piperidine-Containing Intermediates

In process chemistry and scale-up operations, starting with 1-Boc-4-piperidone avoids the need for an initial N-protection step that would be required if using 4-piperidone hydrochloride. This simplification reduces the number of process steps, minimizes solvent and reagent usage, and can lead to higher overall yields and purity, directly impacting production efficiency and cost.

High-Yield Reductive Amination for Advanced Intermediate Synthesis

This building block is highly effective in reductive amination protocols, particularly with reagents like sodium triacetoxyborohydride (STAB). This allows for the reliable and high-yield production of 4-amino-piperidine derivatives, which are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 6 of 9 companies with hazard statement code(s):;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

79099-07-3

Dates

Last modified: 08-15-2023

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